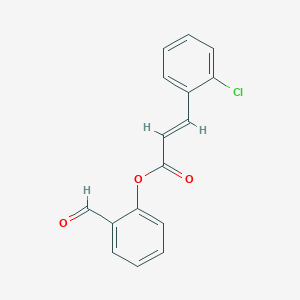
2-formylphenyl 3-(2-chlorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-formylphenyl 3-(2-chlorophenyl)acrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FCA and is a derivative of cinnamic acid. FCA has a unique chemical structure that makes it an ideal candidate for various research applications.
作用機序
FCA exerts its biological activity by modulating various signaling pathways in the body. FCA has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. FCA has also been found to inhibit the activity of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
FCA has been found to exhibit various biochemical and physiological effects in the body. FCA has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. FCA has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. FCA has also been found to improve glucose metabolism and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
FCA has several advantages for lab experiments. FCA is a stable compound that can be easily synthesized in high purity and yield. FCA is also soluble in various solvents, which makes it easy to use in various experiments. However, FCA also has some limitations for lab experiments. FCA has limited solubility in water, which can limit its use in some experiments. FCA can also be toxic at high concentrations, which can limit its use in some cell-based assays.
将来の方向性
FCA has several potential future directions for scientific research. FCA can be further studied for its potential use in the development of new drugs for the treatment of various diseases. FCA can also be studied for its potential use in the development of new materials for various applications. FCA can also be studied for its potential use in the development of new sensors for various applications.
Conclusion:
In conclusion, FCA is a unique chemical compound that has gained significant attention in the field of scientific research. FCA has several potential applications in various fields, including anti-inflammatory, anti-tumor, and anti-diabetic properties. FCA has a simple and efficient synthesis method and exhibits various biochemical and physiological effects in the body. FCA has several advantages for lab experiments, but also has some limitations. FCA has several potential future directions for scientific research, and further studies are needed to explore its full potential.
合成法
FCA can be synthesized by the reaction of 2-formylphenylboronic acid and 2-chlorocinnamaldehyde in the presence of a palladium catalyst. The reaction yields FCA in high purity and yield. This method is a simple and efficient way to synthesize FCA and can be used for large-scale production.
科学的研究の応用
FCA has been extensively studied for its potential applications in various fields of scientific research. FCA has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. FCA has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
(2-formylphenyl) (E)-3-(2-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c17-14-7-3-1-5-12(14)9-10-16(19)20-15-8-4-2-6-13(15)11-18/h1-11H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCVJVGCUSAWCQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)OC2=CC=CC=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)OC2=CC=CC=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methoxybenzamide](/img/structure/B5772009.png)

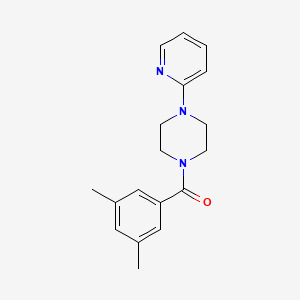
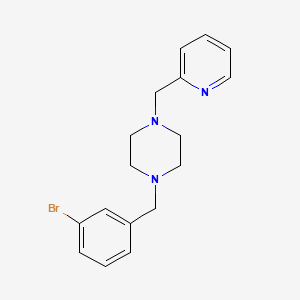
![N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5772032.png)
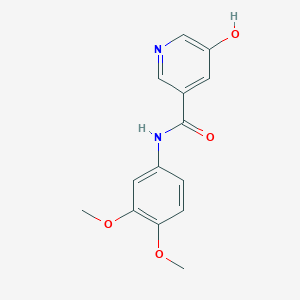
![3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)
![2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5772067.png)
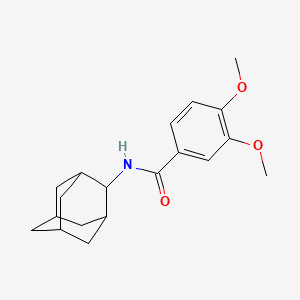
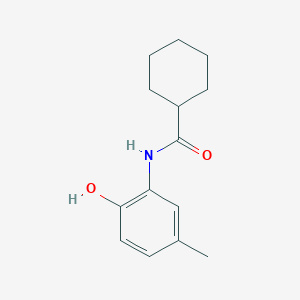
![3-methyl-2-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5772090.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5772093.png)
